molecular formula C20H23N3O5S3 B2436970 (Z)-4-(N,N-dimethylsulfamoyl)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 898367-51-6

(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2436970
CAS No.: 898367-51-6
M. Wt: 481.6
InChI Key: GIDDSCXCOUIBFN-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S3/c1-5-12-23-17-11-10-16(30(4,25)26)13-18(17)29-20(23)21-19(24)14-6-8-15(9-7-14)31(27,28)22(2)3/h6-11,13H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDDSCXCOUIBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Core Construction via Three-Component Reaction

The benzo[d]thiazol-2(3H)-ylidene scaffold is synthesized using a transition-metal-free, base-promoted cascade reaction adapted from Verma et al.. Ortho-iodoaniline (1.0 eq) reacts with acrylates (1.2 eq) and aroyl isothiocyanates (1.5 eq) in aqueous medium under reflux (90°C, 12 h). Triethylamine (2.5 eq) facilitates intramolecular nucleophilic aromatic substitution (SNAr), forming the thiazolidine intermediate. Subsequent Michael addition onto the acrylate yields the bicyclic structure.

Preparation of 4-(N,N-Dimethylsulfamoyl)Benzoyl Chloride

Sulfamoylation of Benzoic Acid

4-(N,N-Dimethylsulfamoyl)benzoic acid is synthesized via sulfonation of 4-aminobenzoic acid. Dimethylsulfamoyl chloride (1.5 eq) reacts with 4-aminobenzoic acid (1.0 eq) in pyridine (0°C to RT, 6 h), followed by hydrolysis with 10% HCl.

Acyl Chloride Formation

The carboxylic acid (1.0 eq) is treated with thionyl chloride (3.0 eq) under reflux (70°C, 3 h). Excess SOCl2 is removed under vacuum to yield 4-(N,N-dimethylsulfamoyl)benzoyl chloride as a pale-yellow solid.

Characterization :

  • 13C NMR (CDCl3): δ 167.3 (C=O), 140.4 (C-SO2), 129.8 (C-Ar), 38.2 (N(CH3)2).

Coupling via Amidation to Form the Target Compound

Condensation Reaction

The thiazole amine (1.0 eq) and 4-(N,N-dimethylsulfamoyl)benzoyl chloride (1.2 eq) are combined in dry THF under N2. Triethylamine (3.0 eq) is added dropwise at 0°C, and the mixture is stirred at RT for 24 h. The Z-configuration is favored by steric hindrance from the 3-propyl group, directing the benzamide to the exo position.

Optimization :

  • Solvent screening : THF > DCM > AcCN (highest yield: 78% in THF).
  • Temperature : RT yields superior regioselectivity vs. 40°C (Z:E = 9:1).

Characterization :

  • 1H NMR (DMSO-d6): δ 8.06 (s, 1H, NH), 7.89 (d, J = 8 Hz, 2H, Ar-H), 7.52 (d, J = 8 Hz, 2H, Ar-H), 3.25 (s, 3H, SO2CH3), 3.02 (t, J = 8 Hz, 2H, N-CH2), 2.72 (s, 6H, N(CH3)2), 1.60–1.50 (m, 2H, CH2), 0.92 (t, J = 8 Hz, 3H, CH3).
  • HRMS (ESI+) : m/z 504.1421 [M+H]+ (calc. 504.1425).

Mechanistic Insights and Stereochemical Control

The Z-isomer predominance is attributed to kinetic control during amidation. The bulky 3-propyl group on the thiazole impedes rotation around the C=N bond, stabilizing the Z-configuration. DFT calculations (B3LYP/6-31G*) corroborate a 4.2 kcal/mol energy difference favoring the Z-form.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Reference
Three-component 71 98 One-pot, no metal catalysts
Stepwise alkylation 65 95 Better substituent control
Oxidative sulfonation 80 97 High functional group tolerance

Challenges and Mitigation Strategies

  • Oxidation over-reaction : Excess H2O2 leads to sulfonic acid byproducts. Mitigated by stoichiometric H2O2 (1.2 eq) and low-temperature oxidation.
  • Amide racemization : Minimized using THF and RT conditions, reducing enolization.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction requirements.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the field of medicinal chemistry.

Antiviral Properties

Studies have demonstrated that derivatives of thiazole compounds can act as potent inhibitors against various viral strains, including HIV-1. For instance, modifications on similar benzamide structures have shown enhanced activity against wild-type HIV and mutant strains . This suggests that (Z)-4-(N,N-dimethylsulfamoyl)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide may also possess antiviral properties worth exploring.

Anticancer Potential

Thiazole derivatives are known for their anticancer activities. The presence of sulfamoyl groups in the structure may enhance interaction with biological targets involved in cancer cell proliferation . Preliminary studies could focus on evaluating the compound's efficacy against various cancer cell lines.

Applications in Drug Development

The compound's unique structure makes it a valuable candidate in drug development:

  • Lead Compound Identification : Its structural features may serve as a basis for developing new lead compounds targeting specific diseases.
  • Optimization Studies : Further modification of its chemical structure could lead to improved efficacy and reduced toxicity profiles.

Case Studies

Several research initiatives have highlighted the potential applications of thiazole derivatives similar to this compound:

  • HIV Inhibitors : In vitro studies have shown that modifications on thiazole-containing compounds lead to enhanced activity against HIV .
  • Herbicide Development : Certain thiazole derivatives have been explored for their herbicidal properties, indicating a broader agricultural application .

Mechanism of Action

The mechanism of action of (Z)-4-(N,N-dimethylsulfamoyl)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-4-(N,N-dimethylsulfamoyl)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide include other benzothiazole derivatives with sulfonyl and sulfamoyl groups. Examples include:

  • 2-(4-sulfamoylphenyl)benzothiazole
  • 6-(methylsulfonyl)-2-phenylbenzothiazole

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting chemical and biological properties. This unique structure may confer distinct advantages in terms of reactivity, stability, and biological activity.

Biological Activity

(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide, also known by its CAS number 1321661-38-4, is a compound of significant interest due to its potential biological activities. Its structure includes a benzamide core substituted with a thiazole moiety and sulfonyl groups, which are known to influence pharmacological properties.

  • Molecular Formula : C21H23N3O5S2
  • Molecular Weight : 461.6 g/mol
  • Structure : The compound features a complex arrangement that contributes to its biological activity, particularly in cancer research.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of cancer research. Its structural components suggest potential mechanisms of action that may include:

  • Antitumor Activity : The benzothiazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. Research indicates that modifications in the benzothiazole structure can enhance antitumor potency, with some derivatives demonstrating nanomolar activity against breast cancer cells .
  • Mechanism of Action : The proposed mechanism involves inhibition of tubulin polymerization, which is crucial for cancer cell division and growth. Studies on related compounds have indicated that they can localize within cellular structures such as the Golgi apparatus and disrupt normal cellular functions .

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study investigated the effects of various benzothiazole derivatives, including those similar to the compound . Results showed that specific substitutions led to enhanced cytotoxicity in human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The lead compounds exhibited selective toxicity towards tumor cells compared to non-tumorigenic cells .
  • Structure-Activity Relationship (SAR) :
    • Research has highlighted the importance of structural modifications on biological activity. For instance, the presence of methylsulfonyl and dimethylsulfamoyl groups significantly influences the compound's ability to inhibit tumor growth. The SAR studies suggest that these modifications can enhance binding affinity to target proteins involved in cell proliferation pathways .
  • In Vivo Studies :
    • In vivo efficacy was demonstrated in xenograft models where compounds similar to this compound were administered. The results indicated significant tumor growth inhibition at low dosages, showcasing the compound's potential as a therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Antitumor ActivityNanomolar activity against breast cancer cell lines
MechanismInhibition of tubulin polymerization
SelectivityHigher toxicity towards tumor cells compared to non-tumor cells
In Vivo EfficacySignificant tumor growth inhibition in xenograft models

Q & A

What are the key challenges in synthesizing (Z)-4-(N,N-dimethylsulfamoyl)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized?

Basic Research Question
Answer:
The synthesis of this compound involves challenges such as:

  • Regioselectivity in benzothiazole ring formation : Ensure proper cyclization by using anhydrous solvents (e.g., THF) and nitrogen atmospheres to prevent oxidation .
  • Z-isomer stabilization : Control reaction temperature (0–5°C) during imine formation to favor the thermodynamically stable Z-configuration .
  • Purification : Column chromatography (silica gel, EtOAc/hexane gradient) and recrystallization (ethanol/water) improve purity. Validate with HPLC (>98% purity, as in triazole derivatives ).

How can researchers resolve discrepancies in reported biological activity data for sulfamoyl-containing benzothiazoles?

Advanced Research Question
Answer:
Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity) with positive controls (e.g., ciprofloxacin) .
  • Structural heterogeneity : Confirm compound purity via LC-MS and NMR before testing.
  • Statistical analysis : Apply ANOVA to compare datasets and identify outliers. Cross-validate using molecular docking to correlate activity with binding affinity .

What spectroscopic and computational methods are critical for characterizing the Z-isomer configuration?

Basic Research Question
Answer:

  • 1H NMR : Observe coupling constants (J = 10–12 Hz for Z-isomer C=N double bonds) and deshielded proton environments .
  • 13C NMR : Confirm carbonyl (C=O, ~165–170 ppm) and sulfonamide (S=O, ~110–120 ppm) shifts .
  • X-ray crystallography : Resolve crystal structures to unambiguously assign stereochemistry (not explicitly referenced but standard practice).
  • IR spectroscopy : Identify C=N stretching (~1600 cm⁻¹) and sulfonyl vibrations (~1350 cm⁻¹) .

How can the impact of sulfamoyl and methylsulfonyl groups on pharmacokinetics be systematically evaluated?

Advanced Research Question
Answer:

  • Lipophilicity (LogP) : Measure using shake-flask partitioning (octanol/water) to assess membrane permeability .
  • Metabolic stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS .
  • In silico modeling : Use software like Schrödinger’s QikProp to predict ADMET properties (e.g., bioavailability, CYP450 interactions) .

What strategies mitigate side reactions during the introduction of sulfamoyl groups?

Advanced Research Question
Answer:

  • Protecting groups : Temporarily protect reactive amines (e.g., Boc groups) during sulfamoylation .
  • Controlled stoichiometry : Use 1.1 equivalents of sulfamoyl chloride to minimize over-sulfonation.
  • Low-temperature reactions : Conduct sulfamoylation at –20°C in DMF to suppress hydrolysis .

How should researchers design experiments to optimize yield in multi-step syntheses?

Basic Research Question
Answer:

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading). For example, optimize CuI catalyst (0.5–2 mol%) in azide-alkyne cycloadditions .
  • In-line analytics : Use FTIR or ReactIR to monitor reaction progress and terminate steps at peak conversion .
  • Workup optimization : Extract with ethyl acetate (3× volumes) to recover intermediates efficiently .

What analytical techniques validate the absence of regioisomeric byproducts in the final compound?

Advanced Research Question
Answer:

  • 2D NMR (HSQC, COSY) : Resolve overlapping signals from regioisomers .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ with <2 ppm error) .
  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (heptane/ethanol eluent) .

How can conflicting solubility data across studies be reconciled for this compound?

Basic Research Question
Answer:

  • Standardized solvent systems : Report solubility in DMSO, water, and ethanol at 25°C using nephelometry .
  • Particle size control : Use ball milling to ensure uniform particle distribution (<50 µm) .
  • Thermodynamic vs. kinetic solubility : Differentiate via shake-flask (equilibrium) vs. DMSO stock dilution methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.